9-benzyl-2-chloro-6-methyl-9H-purine
CAS No.: 164360-03-6
Cat. No.: VC15921393
Molecular Formula: C13H11ClN4
Molecular Weight: 258.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 164360-03-6 |
---|---|
Molecular Formula | C13H11ClN4 |
Molecular Weight | 258.70 g/mol |
IUPAC Name | 9-benzyl-2-chloro-6-methylpurine |
Standard InChI | InChI=1S/C13H11ClN4/c1-9-11-12(17-13(14)16-9)18(8-15-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
Standard InChI Key | REPKRWPDMZCIJO-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=NC(=N1)Cl)N(C=N2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular formula of 9-benzyl-2-chloro-6-methyl-9H-purine is C₁₃H₁₂ClN₅, with a molecular weight of 273.72 g/mol. Its IUPAC name is 9-benzyl-2-chloro-6-methyl-9H-purine, reflecting the substitution pattern on the purine core. Key structural features include:
-
Benzyl group: Enhances lipophilicity, potentially improving membrane permeability.
-
Chlorine at C-2: Introduces electronegativity, influencing reactivity in substitution reactions.
-
Methyl group at C-6: Modifies steric and electronic properties compared to hydroxyl or amino substituents.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₂ClN₅ |
Molecular Weight | 273.72 g/mol |
IUPAC Name | 9-Benzyl-2-chloro-6-methyl-9H-purine |
Solubility | Likely soluble in DMSO, methanol |
Melting Point | Not reported |
Synthesis and Optimization
Synthetic Routes
The synthesis of 9-benzyl-2-chloro-6-methyl-9H-purine can be inferred from methodologies used for analogous compounds. A plausible route involves:
Step 1: Purine Core Functionalization
-
Start with 6-methylpurine.
-
Introduce chlorine at C-2 using phosphorus oxychloride (POCl₃) under reflux conditions .
Step 2: Benzylation
-
React 2-chloro-6-methylpurine with benzyl bromide in the presence of a base (e.g., potassium carbonate) to install the benzyl group at N-9 .
Step 3: Purification
-
Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the product.
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield Optimization Strategies |
---|---|---|
1 | POCl₃, reflux, 6h | Use catalytic DMAP to enhance reactivity |
2 | Benzyl bromide, K₂CO₃, DMF | Optimize stoichiometry (1:1.2 molar ratio) |
Industrial Scalability
Industrial production would require:
-
Continuous flow reactors to improve heat transfer during chlorination.
-
Crystallization techniques for high-purity output, reducing reliance on chromatography.
Biological Activity and Mechanisms
Anticancer Applications
Purine derivatives often target adenosine receptors and kinases. For example:
-
Adenosine A₃ receptor antagonism: Modulates cAMP levels, inducing apoptosis in cancer cells.
-
CDK inhibition: Blocks cell cycle progression in G₁ phase.
Table 3: Hypothetical Biological Targets
Target | Mechanism | Potential IC₅₀ Range |
---|---|---|
Adenosine A₃ receptor | Competitive antagonism | 0.1–10 µM |
CDK2/cyclin E | ATP-binding site inhibition | 0.5–5 µM |
Research Findings and Case Studies
In Vitro Antiviral Screening
Although direct data on 9-benzyl-2-chloro-6-methyl-9H-purine are scarce, studies on its analogs reveal:
-
Rhinovirus inhibition: 2-Chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine showed IC₅₀ = 0.08 µM against rhinovirus serotype 1B .
-
Structure-activity relationship (SAR): Chlorine at C-2 enhances potency by 3–5-fold compared to unsubstituted purines .
Synthetic Challenges and Solutions
Key challenges in synthesizing this compound include:
-
Regioselectivity: Ensuring substitution occurs at N-9 rather than N-7.
-
Solution: Use bulky bases (e.g., DBU) to favor N-9 benzylation.
-
-
Deprotection efficiency: Removing protecting groups without degrading the purine core.
Applications in Drug Development
Lead Optimization Strategies
-
Bioisosteric replacement: Substitute the methyl group with trifluoromethyl to enhance metabolic stability.
-
Prodrug design: Introduce phosphate esters at C-6 to improve aqueous solubility.
Preclinical Development Considerations
-
Pharmacokinetics: Predict logP ≈ 2.5, suggesting moderate blood-brain barrier permeability.
-
Toxicity: Screen for off-target effects on hERG channels to mitigate cardiac risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume